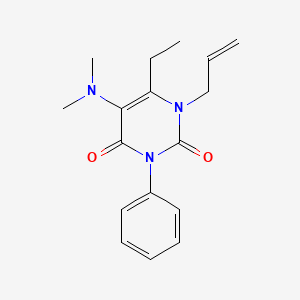
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the alkylation of uracil derivatives with allyl and ethyl groups under controlled conditions. The reaction often employs protective groups to ensure regioselectivity and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to achieve high yields and purity. The process may include steps such as recrystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the uracil ring .
Scientific Research Applications
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit enzyme activity or alter gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
1-Allyl-5-fluorouracil: A derivative with similar structural modifications.
1-Benzyl-5-((E)-2-bromovinyl)uracil: Another uracil derivative with distinct biological properties
Uniqueness
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- is unique due to its specific combination of allyl, dimethylamino, ethyl, and phenyl groups, which confer distinct chemical reactivity and biological activity compared to other uracil derivatives .
Properties
CAS No. |
53727-43-8 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
5-(dimethylamino)-6-ethyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O2/c1-5-12-19-14(6-2)15(18(3)4)16(21)20(17(19)22)13-10-8-7-9-11-13/h5,7-11H,1,6,12H2,2-4H3 |
InChI Key |
OPBLJFCRIZKLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















